

1-Isopropylpiperazin-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Isopropylpiperazin-2-one**

Cat. No.: **B1590891**

[Get Quote](#)

An In-depth Technical Guide to 1-Isopropylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **1-Isopropylpiperazin-2-one**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, offering a valuable resource for researchers and professionals in the field.

Chemical Identity and Properties

1-Isopropylpiperazin-2-one is a derivative of piperazin-2-one, featuring an isopropyl group substituted at the N1 position of the heterocyclic ring.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source
CAS Number	59702-10-2	[1]
Molecular Formula	C ₇ H ₁₄ N ₂ O	[1]
Molecular Weight	142.20 g/mol	[1]
Synonyms	1-(1-Methylethyl)-2-piperazinone	[1]

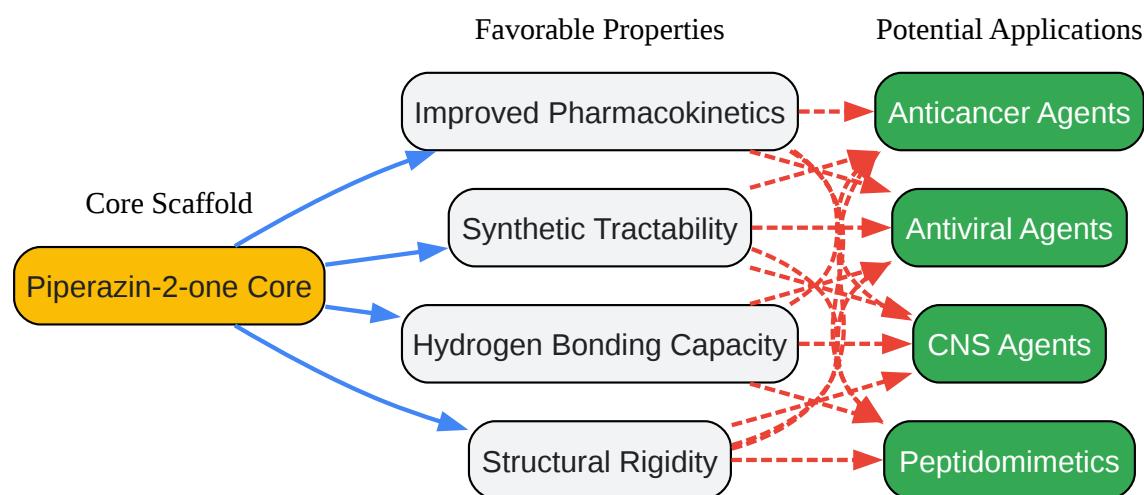
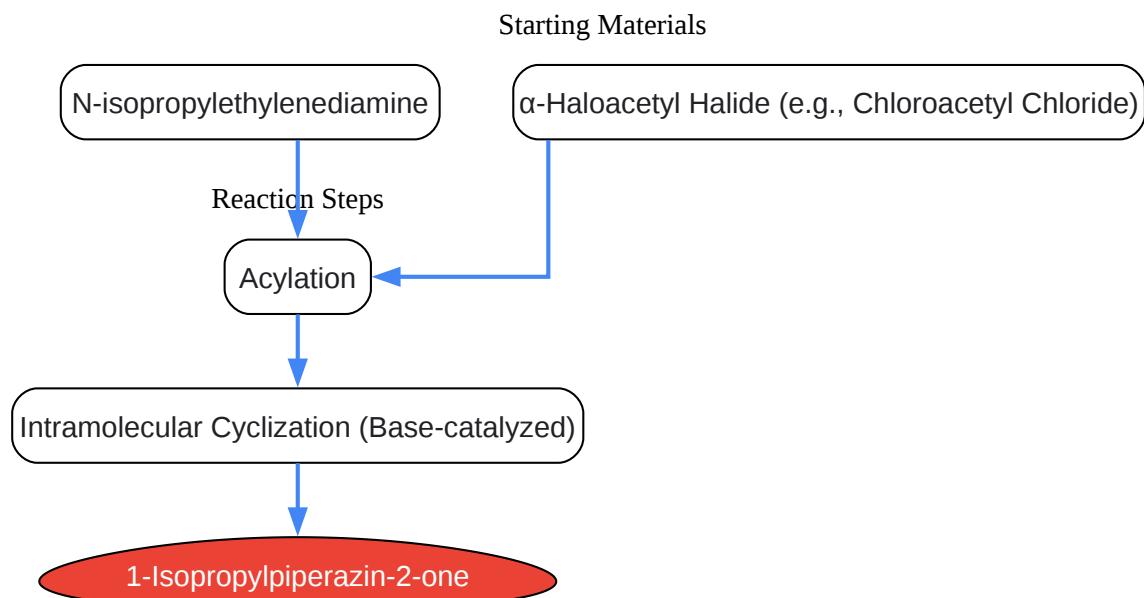
Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	260 °C	[2]
Density	1.000 g/cm ³	[2]
Flash Point	11 °C	[2]
pKa	7.84 ± 0.20 (Predicted)	[2]
Storage Temperature	2-8°C (protect from light)	[2]

Synthesis of 1-Isopropylpiperazin-2-one: A Methodological Overview

The synthesis of N-substituted piperazin-2-ones is a critical process in the generation of novel chemical entities for drug discovery. While a specific, detailed protocol for the synthesis of **1-Isopropylpiperazin-2-one** is not extensively documented in publicly available literature, established methodologies for analogous structures provide a robust framework for its preparation. A common and effective strategy involves the cyclization of an appropriately substituted ethylenediamine derivative.

One plausible synthetic route is adapted from methodologies developed for chiral piperazinone derivatives. This approach involves the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and subsequent intramolecular cyclization.



A Chinese patent describes the synthesis of (R)-3-isopropylpiperazin-2-one, a stereoisomer of the target molecule, which offers valuable insights into a potential synthetic pathway.^[3] The general steps would likely involve:

- Reductive Amination: Reaction of a suitable valine ester (to introduce the isopropyl group at the eventual C3 position, which would then require a subsequent N-isopropylation) or a related amino acid with N-Cbz-aminoacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
- Deprotection: Removal of the carbobenzyloxy (Cbz) protecting group, typically through catalytic hydrogenation using palladium on carbon.
- Cyclization: The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.
- N-Alkylation: Introduction of the isopropyl group at the N1 position would be the final step if not incorporated earlier in the synthesis.

Another versatile approach for the synthesis of 1-substituted piperazinones is through a modified Jocic-type reaction. This method utilizes enantiomerically-enriched trichloromethyl-containing alcohols which are reacted with N-substituted diamines to regioselectively form the desired piperazinone.^{[4][5]} This methodology has been successfully applied to the synthesis of important pharmaceutical intermediates.^[4]

A novel, metal-promoted cascade approach has also been described for the synthesis of piperazin-2-ones. This one-pot process involves the reaction of a chloro allenylamide, a primary amine, and an aryl iodide, leading to the formation of three new bonds and introducing two points of diversity.^[2] This efficient methodology is well-suited for the combinatorial synthesis of piperazinone libraries.^[2]

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Isopropylpiperazin-2-one CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590891#1-isopropylpiperazin-2-one-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1590891#1-isopropylpiperazin-2-one-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com